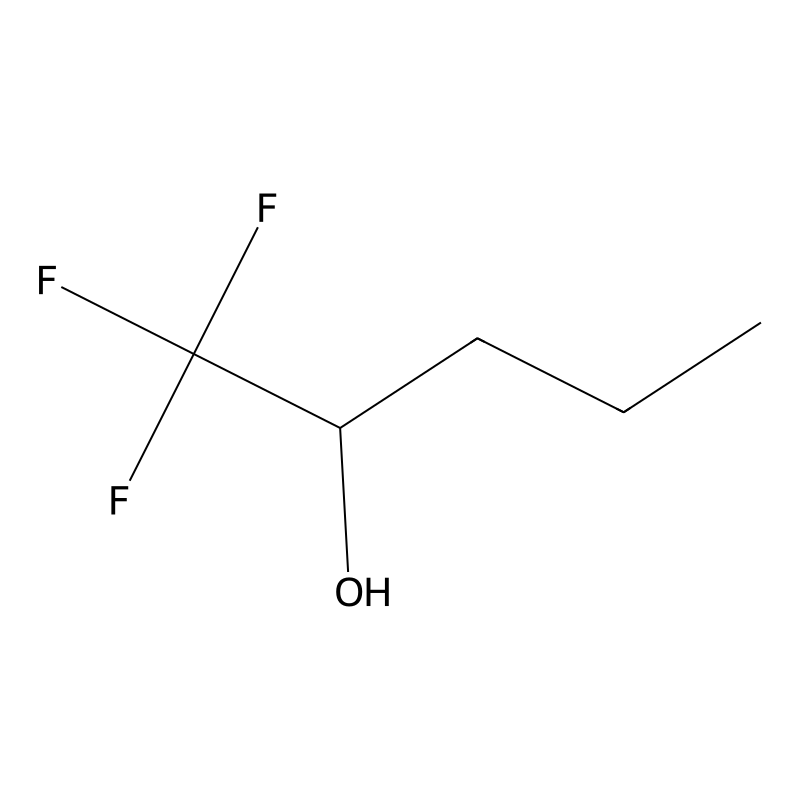

1,1,1-Trifluoro-2-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent and Reaction Media

TFPOH's polarity and ability to form hydrogen bonds make it a valuable solvent for various research purposes. Studies have explored its effectiveness in dissolving polar compounds and promoting specific reactions. For instance, research has shown its potential as a solvent in Heck reactions, a type of organic coupling reaction used in synthesizing complex molecules [].

Fluorine-Containing Building Block

The presence of three fluorine atoms on the first carbon atom introduces interesting properties to TFPOH. The carbon-fluorine bond is robust and influences the molecule's reactivity. Researchers are investigating TFPOH as a building block for the synthesis of novel fluorinated materials with potential applications in pharmaceuticals, agrochemicals, and functional materials [].

Physicochemical Studies

TFPOH's unique structure presents opportunities for researchers to study various physicochemical phenomena. Studies have explored its properties like hydrogen bonding behavior, solubility in different solvents, and thermal stability []. This information helps scientists understand the fundamental interactions between molecules and their impact on material properties.

Biological Applications

Preliminary research suggests potential biological applications for TFPOH. Some studies have investigated its antimicrobial activity against certain bacterial strains []. However, further research is needed to understand its mechanism of action and potential for development into effective antimicrobial agents.

1,1,1-Trifluoro-2-pentanol is an organic compound characterized by the presence of three fluorine atoms and a hydroxyl group attached to a pentane backbone. Its molecular formula is CHFO, and it has a molecular weight of approximately 150.13 g/mol. This compound is notable for its unique properties imparted by the trifluoromethyl group, which enhances its stability and reactivity in various chemical contexts. The trifluoromethyl group contributes to its hydrophobic character, making it useful in applications where water resistance is advantageous .

- Oxidation: Under specific conditions, it can be oxidized to yield corresponding ketones or carboxylic acids.

- Reduction: It can be reduced to form other alcohol derivatives.

- Nucleophilic Substitution: The hydroxyl group can be replaced by various functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

The biological activity of 1,1,1-trifluoro-2-pentanol has been explored primarily for its potential antimicrobial and antifungal properties. The presence of the trifluoromethyl group enhances its interaction with biological molecules, suggesting that it may influence enzyme activities and cellular pathways. Research indicates that derivatives of this compound could be developed into pharmaceuticals with improved efficacy due to their unique structural characteristics .

Several methods have been developed for synthesizing 1,1,1-trifluoro-2-pentanol:

- Fluorination of Precursors: One common synthetic route involves the fluorination of 2-pentenal to produce 1,1,2,3-tetrafluoropentane. This intermediate can then undergo dehydrogenation to yield 1,1-difluoro-1-pentene, which is subsequently reacted with trifluoromethylating agents to form the final product.

- Microbial Reduction: Another method involves using specific microorganisms to reduce 1,1,1-trifluoroacetone under controlled conditions. This biocatalytic approach allows for high optical purity and yield of the desired alcohol .

Studies on the interactions of 1,1,1-trifluoro-2-pentanol with biological targets have shown promising results. The compound's trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Furthermore, its hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially influencing their activity and stability .

Several compounds share structural similarities with 1,1,1-trifluoro-2-pentanol. Below are some notable examples along with a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Pentanol | Hydroxyl group on a pentane backbone | Lacks fluorination; more hydrophilic |

| 3-Trifluoromethyl-2-butanol | Trifluoromethyl group on a butane backbone | Shorter carbon chain; different physical properties |

| 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol | Amino group and trifluoromethyl group | Contains an amino group; versatile for reactions |

| 2-Hydroxy-3-trifluoromethylbutanoic acid | Hydroxyl and carboxylic acid functionalities | Acidic nature; different reactivity profile |

These compounds illustrate the diversity within fluorinated alcohols while highlighting the unique properties of 1,1,1-trifluoro-2-pentanol due to its specific structure and functional groups .